

Decabromobiphenyl CAS number 13654-09-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decabromobiphenyl*

Cat. No.: *B1669990*

[Get Quote](#)

An In-depth Technical Guide to **Decabromobiphenyl** (CAS No. 13654-09-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decabromobiphenyl (PBB-209), identified by CAS number 13654-09-6, is a fully brominated polybrominated biphenyl (PBB). It has been commercially produced as a flame retardant for use in plastics, textiles, and electronic equipment.^{[1][2]} Due to its chemical stability and high bromine content, it effectively inhibits combustion. However, significant concerns regarding its environmental persistence, bioaccumulative potential, and toxicity have led to restrictions on its use and a focus on its environmental and health impacts.^{[1][3]} This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, toxicology, and environmental fate, intended for a scientific audience.

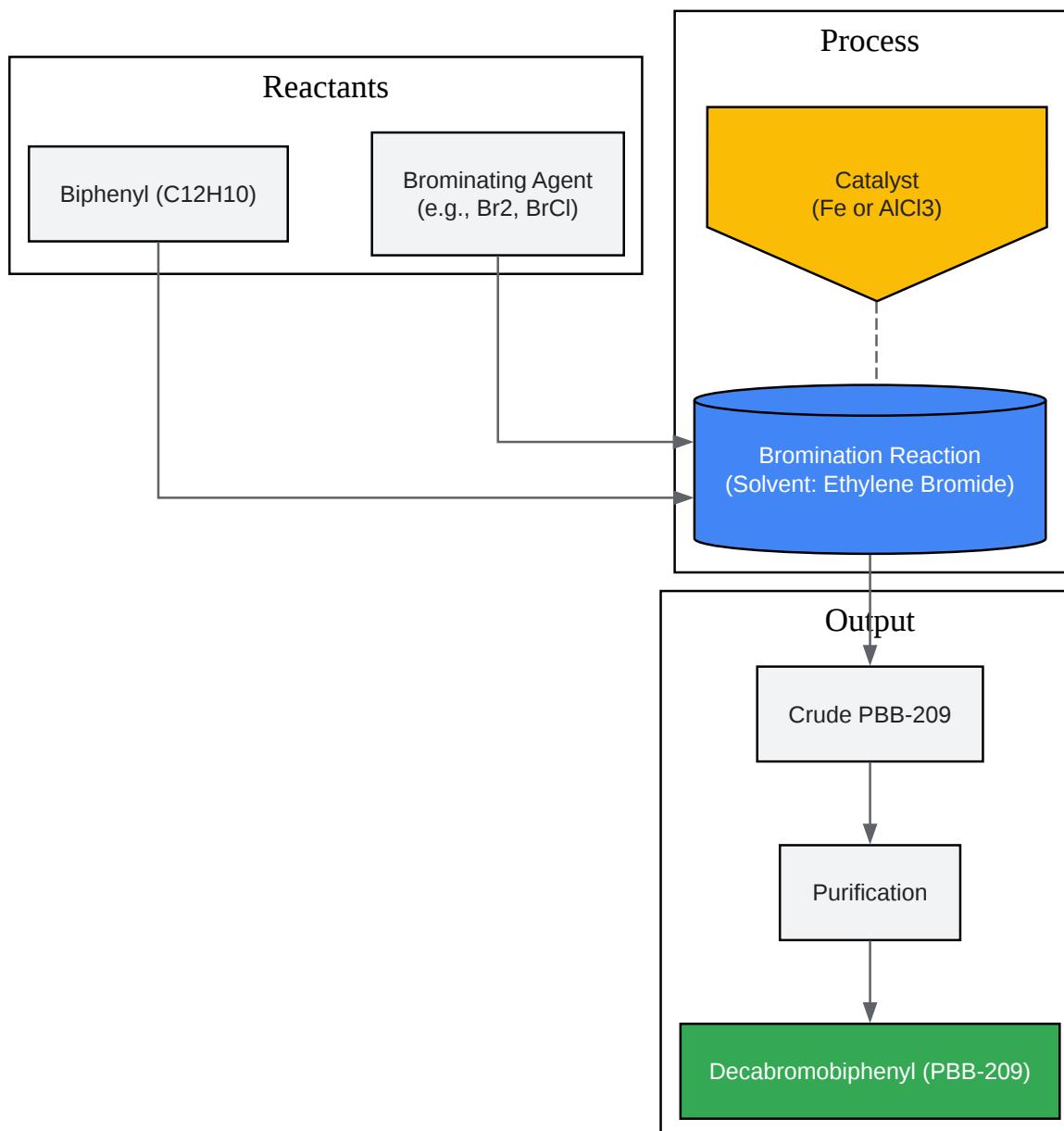
Chemical and Physical Properties

Decabromobiphenyl is a white to off-white solid at room temperature.^[1] Its high molecular weight and extensive bromination result in very low water solubility and volatility.^[3] It is, however, soluble in certain organic solvents and fats.^[3] These properties contribute significantly to its environmental persistence.

Table 1: Physical and Chemical Properties of **Decabromobiphenyl**

Property	Value	Reference(s)
CAS Number	13654-09-6	[1]
Molecular Formula	C ₁₂ Br ₁₀	[1]
Molecular Weight	943.17 g/mol	[1]
Synonyms	PBB No. 209, 2,2',3,3',4,4',5,5',6,6'- Decabromobiphenyl, Adine 0102, Berkflam B10	[1] [3]
Physical State	White to off-white solid/powder	[1] [3]
Water Solubility	Virtually insoluble	[3]
Organic Solvent Solubility	Soluble in fat; slightly to highly soluble in various organic solvents	[3]
Estimated Koc	994,000	[4] [5]
Estimated Henry's Law Constant	4.2 x 10 ⁻⁸ atm-cu m/mole	[4]
Bioconcentration Factor (BCF)	<4 to 5.4 (in carp)	[5]

Synthesis and Manufacturing


The commercial production of PBBs, including **decabromobiphenyl**, involves the direct bromination of biphenyl.[\[6\]](#) This process is more specific than the chlorination process used for PCBs, resulting in fewer product mixtures.[\[6\]](#)

Commercial Synthesis Protocol

The general process for manufacturing **decabromobiphenyl** involves reacting biphenyl with a stoichiometric excess of a brominating agent in the presence of a catalyst.[\[6\]](#)

- Reactants: Biphenyl is dissolved in a solvent such as ethylene bromide.[\[6\]](#)

- **Bromination:** A brominating agent, typically bromine or bromine chloride, is added. To produce **decabromobiphenyl**, slightly more than 10 moles of the brominating agent are reacted with 1 mole of biphenyl.[6]
- **Catalysis:** The reaction is facilitated by a Friedel-Crafts catalyst, such as iron or aluminum chloride/bromide.[6]
- **Purification:** The resulting crude product is then purified to yield the final **decabromobiphenyl** mixture.

[Click to download full resolution via product page](#)

Figure 1: Commercial synthesis workflow for **Decabromobiphenyl**.

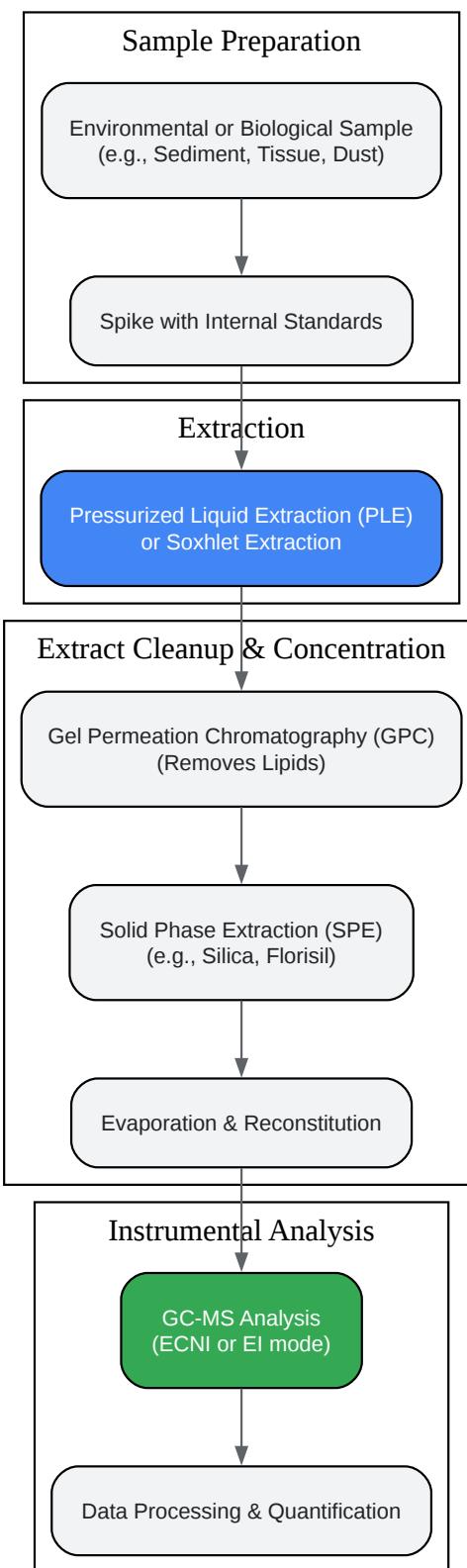
Analytical Methodology

The analysis of PBBs in biological and environmental samples requires multi-step procedures involving extraction, cleanup, and instrumental analysis. Gas chromatography is the primary technique for separation and quantification.^[7]

Experimental Protocols

3.1.1 Sample Extraction: Pressurized Liquid Extraction (PLE) This method is suitable for solid matrices like sediment or soil.[8]

- Sample Preparation: Freeze-dry and weigh the sample (e.g., 20g of sediment).[8] Spike with appropriate internal standards.
- Extraction Cell: Mix the sample with a dispersant like diatomaceous earth or anhydrous sodium sulphate and load it into the PLE cell.[8][9]
- Solvent System: Use a mixture of n-hexane and acetone (e.g., 3:1 v/v).[8]
- PLE Conditions:
 - Temperature: 70-100 °C[8]
 - Pressure: 1500-2000 psi[8]
 - Static Time: 5-10 minutes per cycle (2 cycles)[8]
- Collection: Collect the extract and concentrate it to a small volume (e.g., 0.5-1 mL) under a gentle stream of nitrogen.[8]


3.1.2 Extract Cleanup Cleanup is crucial to remove interfering compounds from the sample matrix. A combination of techniques is often employed.

- Gel Permeation Chromatography (GPC): This step removes high-molecular-weight interferences like lipids. The concentrated extract is passed through a GPC column.
- Solid Phase Extraction (SPE): For further cleanup, the extract is passed through a cartridge containing an adsorbent like silica gel or Florisil.[8][9]
 - A multi-layer silica gel column, sometimes impregnated with sulfuric acid, can be used to remove remaining organic interferences.[8] Note: The stability of **decabromobiphenyl** to strong acids should be confirmed.

- Elute the target analytes with a suitable solvent mixture, such as hexane/dichloromethane. [8]

3.1.3 Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) High-resolution capillary GC is essential for separating PBB congeners.[3][7]

- GC System: Agilent Intuvo 9000 GC or similar.[10]
- Column: A specialized column for brominated flame retardants is recommended (e.g., 15 m x 0.25 mm ID, 0.1 μ m film thickness).[10][11]
- Carrier Gas: Helium.
- Injection: Pulsed splitless injection of 1 μ L of the final extract.
- Oven Program: A rapid temperature ramp is used to minimize thermal degradation of the highly brominated congener.[10] Example: Initial 100°C, ramp at 40-50°C/min to 340°C, hold for 5 minutes.[10]
- MS Detector: A mass spectrometer operating in electron capture negative ionization (ECNI) mode provides high sensitivity for halogenated compounds.[8] Alternatively, electron impact (EI) mode can be used.[11]
- Data Acquisition: Use Selected Ion Monitoring (SIM) for target analyte quantification to enhance sensitivity and selectivity.[8]

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the analysis of **Decabromobiphenyl**.

Toxicology and Biological Effects

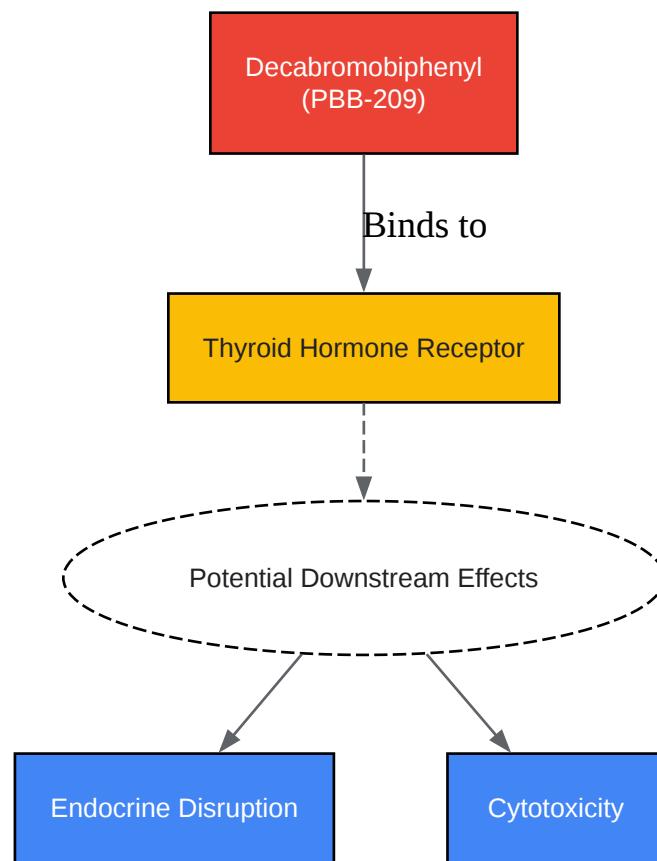

Decabromobiphenyl is poorly absorbed through the gastrointestinal tract, with the majority of an oral dose being excreted in the feces.[\[12\]](#)[\[13\]](#) However, its lipophilic nature leads to bioaccumulation, particularly in fatty tissues, the liver, and the adrenal gland upon repeated exposure.[\[1\]](#)[\[12\]](#) The U.S. Department of Health and Human Services anticipates that PBBs are human carcinogens.[\[14\]](#)[\[15\]](#)

Table 2: Summary of Toxicological Data for **Decabromobiphenyl**

Endpoint	Observation/Classification	Reference(s)
Carcinogenicity	Reasonably Anticipated to be a Human Carcinogen (PBBs)	[14] [15]
Reproductive Toxicity	Suspected of damaging fertility or the unborn child. Classified as a Reproductive Toxin.	[4] [16]
Organ Specific Toxicity	May cause damage to organs through prolonged or repeated exposure. Secondary hepatotoxin.	[4] [16]
Acute Toxicity (Oral, Rat)	LD ₅₀ > 8 g/kg	[15]
Dermal Effects	Can cause chloracne.	[4]

Potential Mechanism of Action

While the precise signaling pathways are not fully elucidated, evidence suggests that **decabromobiphenyl** can interact with hormonal systems. It has been reported to bind to the thyroid hormone receptor site, which may be a mechanism for its observed cytotoxicity and potential as an endocrine disruptor.[\[1\]](#)

[Click to download full resolution via product page](#)

Figure 3: Postulated mechanism of action for **Decabromobiphenyl** toxicity.

Environmental Fate and Persistence

Decabromobiphenyl is exceptionally persistent in the environment.^[1] Its low water solubility and high octanol-water partition coefficient cause it to bind strongly to soil and sediment particles, making it immobile in soil and unlikely to leach into groundwater.^{[4][14]}

Table 3: Environmental Persistence and Fate of **Decabromobiphenyl**

Parameter	Finding	Implication	Reference(s)
Aerobic Biodegradation	PBBs are known to be persistent under aerobic conditions.	Long half-life in the environment.	[5]
Soil Mobility	Expected to be immobile.	Low potential for groundwater contamination; accumulation in topsoil and sediments.	[4][5]
Bioaccumulation	Known to bioaccumulate in living organisms.	Potential for biomagnification in food chains.	[1]
Atmospheric Transport	Can attach to airborne particulate matter.	Enables long-range environmental transport.	[14]

Conclusion

Decabromobiphenyl (CAS 13654-09-6) is a highly persistent and bioaccumulative compound formerly used as a flame retardant. While effective in its industrial application, its environmental and toxicological profiles present significant risks. Standardized analytical methods based on GC-MS are well-established for its detection in various matrices. The toxicological data points towards potential carcinogenicity and endocrine-disrupting effects, warranting its restricted use and continued monitoring in the environment and biota. Further research into its specific molecular mechanisms of toxicity and its long-term effects on ecosystems is essential for comprehensive risk assessment and management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 13654-09-6: decabromo-1,1'-biphenyl | CymitQuimica [cymitquimica.com]
- 2. DE CABROMOBIPHENYL | 13654-09-6 [chemicalbook.com]
- 3. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
- 4. Decabromobiphenyl | C12Br10 | CID 26164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. dioxin20xx.org [dioxin20xx.org]
- 12. The biological fate of decabromodiphenyl ethane following oral, dermal or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The biological fate of decabromodiphenyl ethane following oral, dermal or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. agilent.com [agilent.com]
- To cite this document: BenchChem. [Decabromobiphenyl CAS number 13654-09-6]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669990#decabromobiphenyl-cas-number-13654-09-6\]](https://www.benchchem.com/product/b1669990#decabromobiphenyl-cas-number-13654-09-6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com